(E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate
Description
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4/c1-31-25(30)19-9-5-6-10-21(19)27-24(29)18(15-26)13-16-11-12-22-20(14-16)23(32-28-22)17-7-3-2-4-8-17/h2-14H,1H3,(H,27,29)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDIZJHPHWMXSE-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 2-cyano-3-substituted-pyridinemethylaminoacrylates, have been synthesized as herbicidal inhibitors of photosystem ii (psii) electron transport. PSII is a key component of the photosynthesis process in plants, playing a crucial role in the conversion of light energy into chemical energy.
Pharmacokinetics
Understanding the adme processes is crucial for designing drugs with the desired pharmacokinetic profile. These processes determine the onset, duration, and intensity of a drug’s effect.
Result of Action
Based on the potential role of similar compounds as psii inhibitors, it can be inferred that this compound might disrupt the normal functioning of psii, leading to changes in the energy conversion process and potentially affecting the growth and survival of the organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the compound. Understanding these factors is crucial for optimizing the use and effectiveness of the compound.
Biological Activity
(E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate is a complex organic compound known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C25H17N3O4, and it has garnered interest due to its structural features that may confer various therapeutic properties.
The compound features several functional groups, including cyano, phenyl, and isoxazole moieties, which contribute to its diverse chemical reactivity. The presence of these groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C25H17N3O4 |
| Molecular Weight | 423.428 g/mol |
| Purity | ≥ 95% |
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Anti-inflammatory Potential : Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate the production of pro-inflammatory cytokines such as IL-1β and TNFα in vitro, indicating its potential as an anti-inflammatory agent .
- Mechanism of Action : The anti-inflammatory activity may be attributed to the compound's ability to inhibit the activation of macrophages and reduce the production of inflammatory mediators. This was evidenced by reduced nitrite production and cytokine levels in treated macrophage cultures.
- In Vivo Efficacy : In animal models, specifically using Freund’s complete adjuvant (CFA)-induced paw edema, this compound demonstrated a significant reduction in edema compared to control groups . This suggests that the compound may effectively mitigate inflammation in living organisms.
Case Studies
Several studies have focused on evaluating the biological activity of this compound:
Study 1: Anti-inflammatory Activity in Macrophages
A study investigated the effects of this compound on J774 murine macrophage cells. The findings indicated:
- Cell Viability : No cytotoxicity was observed at concentrations up to 100 μM.
- Cytokine Modulation : Significant inhibition of IL-1β and TNFα was noted at non-toxic concentrations, suggesting a protective effect against inflammation.
Study 2: In Vivo Paw Edema Model
In vivo studies using CFA-induced paw edema models revealed:
- Dosing and Efficacy : Doses of 25 mg/kg showed a reduction in edema by approximately 63.2%, outperforming indomethacin (45.3% reduction) in similar conditions.
This study underscores the potential therapeutic application of the compound in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of (E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate with analogous compounds identified in available literature:
Key Findings from Structural and Functional Comparisons
Agrochemical Potential: Unlike bensulfuron methyl ester (a sulfonylurea herbicide), the target compound lacks the sulfonylurea bridge critical for ALS inhibition. However, its benzoisoxazole moiety may confer resistance to metabolic degradation, a common limitation in benzamacril-type fungicides .
Pharmaceutical Relevance :
- The benzoisoxazole ring shares similarities with kinase inhibitor scaffolds (e.g., imatinib derivatives), but the absence of a quinazoline group (as in Example 94 ) suggests divergent biological targets .
Stability and Reactivity :
- The (E) -configuration of the acrylamido group likely improves photostability relative to (Z) -isomers, a critical factor for field-applied agrochemicals .
Q & A
Q. What are the optimal synthetic routes for (E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
-
Step 1 : Formation of the benzo[c]isoxazole core via cyclization of substituted o-aminophenols with aryl aldehydes under acidic conditions .
-
Step 2 : Introduction of the acrylamido group via acylation using cyano-substituted acryloyl chloride in anhydrous solvents (e.g., DCM or THF) under nitrogen atmosphere .
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Step 3 : Esterification of the benzoate moiety using methyl iodide in the presence of a base (e.g., K₂CO₃) .
Critical Parameters : -
Temperature : Strict control (±2°C) to avoid side reactions (e.g., decomposition of the cyano group) .
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but require post-synthesis purification via column chromatography .
-
Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates during cyclization .
Table 1 : Representative Synthesis Conditions and Yields
Step Reagents/Conditions Yield (%) Purity (HPLC) Reference 1 o-aminophenol + 3-phenylbenzaldehyde, H₂SO₄, 110°C 68 92% 2 Cyanoacryloyl chloride, DCM, 0°C → RT 75 89% 3 Methyl iodide, K₂CO₃, DMF, 50°C 85 95%
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the benzoisoxazole ring (δ 7.2–8.1 ppm), acrylamido NH (δ 10.2 ppm), and methyl ester (δ 3.9 ppm) .
- ¹³C NMR : Confirms cyano (δ 115–120 ppm) and carbonyl groups (ester: δ 168 ppm; acrylamido: δ 165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 456.1234) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects C≡N stretch (2240 cm⁻¹) and ester C=O (1720 cm⁻¹) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational modeling predict the compound's interactions with biological targets (e.g., enzymes), and what parameters should be optimized in silico?
- Methodological Answer :
- Software : Use molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) to simulate binding to targets like kinases or GPCRs .
- Key Parameters :
- Binding Affinity : Optimize hydrogen bonding (e.g., acrylamido NH with catalytic lysine) and π-π stacking (benzoisoxazole with aromatic residues) .
- Solubility : Predict logP values (e.g., using MarvinSketch) to balance hydrophobicity for membrane penetration .
- Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays (e.g., varying IC₅₀ values in kinase inhibition studies)?
- Methodological Answer :
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8 can alter protonation states), ATP concentrations (e.g., 10 µM vs. 100 µM), and incubation times .
- Compound Stability : Test degradation in DMSO stock solutions over 72 hours using LC-MS to rule out artifacial results .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate target specificity via siRNA knockdown .
Q. What is the mechanism of [2+2] photocycloaddition involving the acrylamido group, and how do substituents (e.g., cyano) affect reaction pathways?
- Methodological Answer :
- Mechanistic Insight : UV irradiation (λ = 300 nm) induces excitation of the acrylamido double bond, enabling cycloaddition with electron-deficient alkenes. The cyano group withdraws electrons, increasing dienophile reactivity .
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., CN) : Accelerate reaction rates (k = 0.15 s⁻¹ vs. 0.08 s⁻¹ for unsubstituted analogs) but may reduce regioselectivity .
- Steric Hindrance : Bulky benzoisoxazole groups favor endo transition states, confirmed by X-ray crystallography of cycloadducts .
Data Contradiction Analysis Example
Issue : Discrepancies in reported cytotoxicity (IC₅₀ = 2 µM vs. 10 µM in HeLa cells).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
